molecular formula C17H21ClN2O5 B11099128 Butan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Butan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11099128
M. Wt: 368.8 g/mol
InChI Key: AUHUZAZTGYINRG-UHFFFAOYSA-N
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Description

SEC-BUTYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a chlorinated phenyl group, and a sec-butyl side chain

Preparation Methods

The synthesis of SEC-BUTYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the sec-butyl group and the chlorinated phenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

SEC-BUTYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically employing reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SEC-BUTYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialized materials with unique properties.

Mechanism of Action

The mechanism of action of SEC-BUTYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to SEC-BUTYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE include other pyrimidine derivatives with different substituents. These compounds may share some properties but differ in their specific interactions and applications. The uniqueness of SEC-BUTYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21ClN2O5

Molecular Weight

368.8 g/mol

IUPAC Name

butan-2-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H21ClN2O5/c1-5-8(2)25-16(22)13-9(3)19-17(23)20-14(13)10-6-11(18)15(21)12(7-10)24-4/h6-8,14,21H,5H2,1-4H3,(H2,19,20,23)

InChI Key

AUHUZAZTGYINRG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)Cl)O)OC)C

Origin of Product

United States

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